molecular formula C18H15N5O B12601065 4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-80-9

4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12601065
CAS No.: 917759-80-9
M. Wt: 317.3 g/mol
InChI Key: HWNJWLARHFZYCP-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine (CAS 917759-80-9) is a chemical compound based on the pyridopyrimidine scaffold, a structure of high interest in medicinal chemistry for developing novel therapeutic agents . Pyrido[3,2-d]pyrimidine derivatives are recognized as privileged structures in drug discovery due to their ability to act as potent kinase inhibitors . These compounds typically function by competitively binding to the ATP-binding site of various kinase enzymes, which are critical regulators of cellular signaling pathways . This specific derivative is designed for research applications exploring the inhibition of protein kinases involved in proliferative diseases. Its molecular architecture, featuring the quinolin-3-yl substituent, is characteristic of compounds investigated for targeting key oncological and inflammatory pathways . Researchers utilize this core structure to develop inhibitors for targets such as tyrosine-protein kinase transforming protein Abl and MAP kinases, which are implicated in various cancers and autoimmune disorders . The pyridopyrimidine moiety is also present in compounds studied for their potential against infectious diseases like hepatitis C . This product is intended for research purposes as a biochemical tool and is not for diagnostic or therapeutic use.

Properties

CAS No.

917759-80-9

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

4-ethoxy-6-quinolin-3-ylpyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C18H15N5O/c1-2-24-17-16-15(22-18(19)23-17)8-7-14(21-16)12-9-11-5-3-4-6-13(11)20-10-12/h3-10H,2H2,1H3,(H2,19,22,23)

InChI Key

HWNJWLARHFZYCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC4=CC=CC=C4N=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-ethoxy-2-aminopyrimidine with 3-quinolinecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Synthesis of 4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine

The synthesis of this compound typically involves multi-step chemical reactions that incorporate quinoline and pyridopyrimidine frameworks. Various synthetic methodologies have been reported, focusing on optimizing yields and minimizing steps. For instance, one effective approach includes the condensation of quinoline derivatives with pyridopyrimidine precursors under specific reaction conditions to yield the desired product efficiently. The synthetic pathways often utilize reagents such as piperidine and acetic acid to facilitate the formation of the pyridopyrimidine core structure.

Biological Activities

The biological activities of this compound have been investigated extensively. Key findings include:

  • Kinase Inhibition : This compound has shown significant inhibitory activity against various kinases, which are crucial in signaling pathways related to cancer progression. It specifically targets tyrosine kinases involved in cell proliferation and survival.
  • Antitumor Activity : Preclinical studies suggest that this compound exhibits potential antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth in xenograft models.
  • Selectivity : The compound demonstrates selectivity for certain kinase targets over others, which is beneficial for reducing side effects commonly associated with broader-spectrum kinase inhibitors.

Case Studies

Several case studies highlight the applications of this compound in therapeutic contexts:

Case Study 1: Anticancer Efficacy

In a study conducted on breast cancer cell lines, the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism of action was linked to the inhibition of the MAPK/ERK pathway, which is critical for cell cycle progression.

Case Study 2: Kinase Targeting

Research demonstrated that this compound effectively inhibited the activity of specific kinases such as PDGFR (platelet-derived growth factor receptor) and FGFR (fibroblast growth factor receptor), both of which are implicated in tumor angiogenesis.

Comparative Data Table

Property Value/Description
Chemical Structure This compound
Target Kinases PDGFR, FGFR
Biological Activity Antitumor activity; apoptosis induction
IC50 (Breast Cancer Cells) Low micromolar range
Synthesis Method Multi-step condensation with quinoline derivatives

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Variations on the Pyridopyrimidine Core

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position 4/6) Molecular Formula Molecular Weight Key Features/Activities Reference Evidence
4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine Ethoxy / Quinolin-3-yl C₁₈H₁₆N₆O 332.36 g/mol Potential kinase inhibition (inferred) N/A (Target)
4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine Ethoxy / Phenyl C₁₅H₁₄N₄O 266.30 g/mol Simpler aromatic substituent
6-(3-Fluorophenyl)-4-(1-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine 1-Methylpropoxy / 3-Fluorophenyl C₁₇H₁₇FN₄O 330.35 g/mol Enhanced lipophilicity from branched alkoxy
6-(5-Methyl-2-thienyl)-4-morpholinylpyrido[3,2-d]pyrimidin-2-amine Morpholinyl / 5-Methylthienyl C₁₆H₁₇N₅OS 327.40 g/mol Improved solubility via morpholine

Key Observations :

  • Aromatic vs.
  • Alkoxy Group Effects : Ethoxy (target) vs. 1-methylpropoxy () substituents at position 4 influence lipophilicity. Branched alkoxy groups may increase metabolic stability but reduce solubility .
  • Morpholinyl Substitution : Morpholine at position 4 () introduces a polar moiety, improving aqueous solubility compared to ethoxy or alkoxy groups.

Key Observations :

  • Kinase Inhibition: The target compound’s pyridopyrimidine core is structurally analogous to Nefextinib (), a clinical-stage tyrosine kinase inhibitor.
  • Antiplasmodial Activity: Thienopyrimidine analogs () demonstrate dual-stage antiplasmodial effects, highlighting the scaffold’s versatility. The ethoxy group in the target compound may similarly enhance parasitic membrane penetration .

Biological Activity

4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and related research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyrido[3,2-d]pyrimidine core substituted with an ethoxy group and a quinoline moiety. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the target compound with high purity and yield.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through the inhibition of specific kinases and enzymes involved in cellular signaling pathways.

  • Kinase Inhibition :
    • The compound has been identified as a selective inhibitor of PIM-1 kinase, which plays a crucial role in cancer cell proliferation and survival. In vitro studies demonstrated that it effectively inhibited PIM-1 with an IC50 value in the low micromolar range, suggesting potential utility in cancer therapy .
  • Anticancer Activity :
    • In vitro assays have shown that this compound induces apoptosis in various cancer cell lines, including HepG-2 (liver cancer) and PC-3 (prostate cancer). The mechanism involves activation of caspases, leading to programmed cell death .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties by modulating immune responses through inhibition of PI3K pathways .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Therapeutic PotentialIdentified as a selective PI3Kδ inhibitor with implications for autoimmune diseases.
Anticancer ActivityInduced apoptosis in multiple cancer cell lines; significant caspase activation observed.
Kinase InhibitionDemonstrated potent inhibition of PIM-1 kinase; potential for cancer treatment.

Pharmacological Profile

The pharmacological profile of this compound indicates favorable characteristics for drug development:

  • Bioavailability : Studies suggest good solubility and permeability, essential for effective drug delivery.
  • Toxicity : Low toxicity levels were observed in normal cell lines during preliminary screenings, indicating a favorable safety profile.

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